2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-
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Overview
Description
2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- is a complex organic compound that belongs to the class of tetrahydropyrans This compound features a six-membered ring containing five carbon atoms and one oxygen atom, with additional phenoxy and ethoxy groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- typically involves the reaction of tetrahydropyran with phenoxy and ethoxy reagents under controlled conditions. One common method includes the use of 3,4-dihydropyran as a starting material, which undergoes a series of reactions to introduce the phenoxy and ethoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or ethers.
Scientific Research Applications
2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the phenoxy and ethoxy groups.
2H-Pyran-2-ol, tetrahydro-: Another related compound with a hydroxyl group attached to the pyran ring.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: A compound with a propynyloxy group instead of phenoxy and ethoxy groups.
Uniqueness
2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]- is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. The presence of phenoxy and ethoxy groups enhances its reactivity and versatility in various chemical and biological contexts.
Properties
CAS No. |
126301-65-3 |
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Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[2-(4-phenoxyphenoxy)ethoxy]oxane |
InChI |
InChI=1S/C19H22O4/c1-2-6-17(7-3-1)23-18-11-9-16(10-12-18)20-14-15-22-19-8-4-5-13-21-19/h1-3,6-7,9-12,19H,4-5,8,13-15H2 |
InChI Key |
DYYDTCASIBGAGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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